4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18333046
InChI: InChI=1S/C11H11NO/c1-6-3-2-4-7-8-5-9(8)11(13)12-10(6)7/h2-4,8-9H,5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one

CAS No.:

Cat. No.: VC18333046

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 4-methyl-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one
Standard InChI InChI=1S/C11H11NO/c1-6-3-2-4-7-8-5-9(8)11(13)12-10(6)7/h2-4,8-9H,5H2,1H3,(H,12,13)
Standard InChI Key OCMRWWJATPVGBQ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C3CC3C(=O)N2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic framework comprising a quinoline moiety fused to a cyclopropane ring. The quinoline system is partially saturated, with hydrogenation at the 3,4-positions, while the cyclopropane ring introduces angular strain, potentially influencing reactivity and biological interactions . The methyl group at position 4 and the ketone at position 2 are critical functional groups that modulate electronic and steric properties.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
IUPAC Name4-methyl-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one
Canonical SMILESCC1=C2C(=CC=C1)C3CC3C(=O)N2
Topological Polar Surface Area29.1 Ų

Synthesis and Reactivity

Synthetic Pathways

The synthesis of cyclopropaquinolines often involves palladium-catalyzed cyclization or [2+1] cycloaddition strategies. For example:

  • Palladium-Catalyzed Cyclopropanation: Aryl halides react with alkenes in the presence of Pd(dba)₂ and phosphine ligands to form cyclopropane rings . In one protocol, N-(2-bromoaryl)cyclopropanecarboxamides undergo intramolecular cyclization at 130°C with Cs₂CO₃ as a base, yielding dihydroquinolone derivatives .

  • Cycloaddition Reactions: Strain-driven [2+1] cyclopropanation using diazo compounds or carbenes has been reported for related systems .

Table 2: Representative Synthetic Conditions for Analogous Compounds

SubstrateConditionsYieldSource
N-(2-bromoaryl)carboxamidePd(dba)₂, L2, Cs₂CO₃, 130°C95%
Quinoline-2-one derivativesCuI-catalyzed cycloaddition80–90%

Reactivity and Functionalization

The cyclopropane ring’s strain renders it susceptible to ring-opening reactions, while the ketone at position 2 can undergo nucleophilic addition or reduction. For instance:

  • Reduction: The ketone may be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

  • Ring-Opening: Electrophilic agents (e.g., HBr) cleave the cyclopropane ring, forming dibrominated products .

Biological Activities and Applications

Anticancer Properties

Cyclopropane-containing quinolines induce apoptosis and cell cycle arrest in cancer models:

  • Analogous 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones showed IC₅₀ values of 2.5–10 μM against MCF-7 and HL-60 cell lines .

  • Mechanistic studies revealed DNA damage and caspase-3 activation, indicating pro-apoptotic effects .

Table 3: Cytotoxic Activities of Selected Analogs

CompoundCell Line (IC₅₀)MechanismSource
2-Ethyl-3-methylidene-1-sulfonylquinolinoneHL-60: 2.5 μMCaspase-3 activation
Quinolone-cyclopropane hybridMCF-7: 8.3 μMTopoisomerase IV inhibition

Computational and Pharmacokinetic Insights

Molecular Docking Studies

Docking simulations predict strong interactions with biological targets:

  • LptA Binding: The cyclopropane ring and quinoline core form hydrophobic contacts with Leu₆₇ and Val₇₀ residues .

  • Topoisomerase IV Inhibition: Hydrogen bonds with Asp₄₈ and π-stacking with DNA bases are critical for activity .

ADME Properties

Predicted using QikProp (Schrödinger):

  • LogP: 2.1 (moderate lipophilicity)

  • HBD/HBA: 1/3 (favorable for membrane permeability)

  • Bioavailability Score: 0.55 (moderate oral absorption) .

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